

Isobutyl Cyanoacetate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Isobutyl cyanoacetate*

Cat. No.: *B082499*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **isobutyl cyanoacetate**, a key chemical intermediate. This document details its physical properties, experimental protocols for its synthesis and purification, and a visual representation of the synthetic workflow.

Core Physical and Chemical Data

Isobutyl cyanoacetate is a colorless liquid with the chemical formula $C_7H_{11}NO_2$.^{[1][2]} Its fundamental properties are summarized in the table below, providing a quick reference for laboratory and research applications.

Property	Value	Source
CAS Number	13361-31-4	[1] [2]
Molecular Weight	141.17 g/mol	[1] [2]
Appearance	Clear, colorless liquid	[3]
Density	0.99 g/mL	[3]
Boiling Point	223 °C (lit.)	[1]
Melting Point	-26 °C (lit.)	[1]
Flash Point	107 °C (lit.)	[1]
Water Solubility	Immiscible	[1] [3]
Refractive Index	1.4212 - 1.4232	[3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and purification of **isobutyl cyanoacetate**, based on established chemical principles.

Synthesis of Isobutyl Cyanoacetate via Fischer Esterification

This protocol describes the synthesis of **isobutyl cyanoacetate** through the acid-catalyzed esterification of cyanoacetic acid with isobutanol.

Materials:

- Cyanoacetic acid
- Isobutanol
- Sulfuric acid (concentrated)
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine cyanoacetic acid and an excess of isobutanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain for several hours to drive the esterification to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
- **Cooling and Quenching:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Work-up:** Transfer the cooled mixture to a separatory funnel. Add deionized water to dissolve the unreacted alcohol and catalyst.
- **Neutralization:** Wash the organic layer sequentially with deionized water and a saturated sodium bicarbonate solution to neutralize any remaining acid.
- **Drying:** Separate the organic layer and dry it over anhydrous magnesium sulfate.

- Solvent Removal: Filter to remove the drying agent and remove the excess isobutanol under reduced pressure.

Purification by Fractional Distillation

The crude **isobutyl cyanoacetate** obtained from the synthesis is purified by fractional distillation to yield a high-purity product.

Equipment:

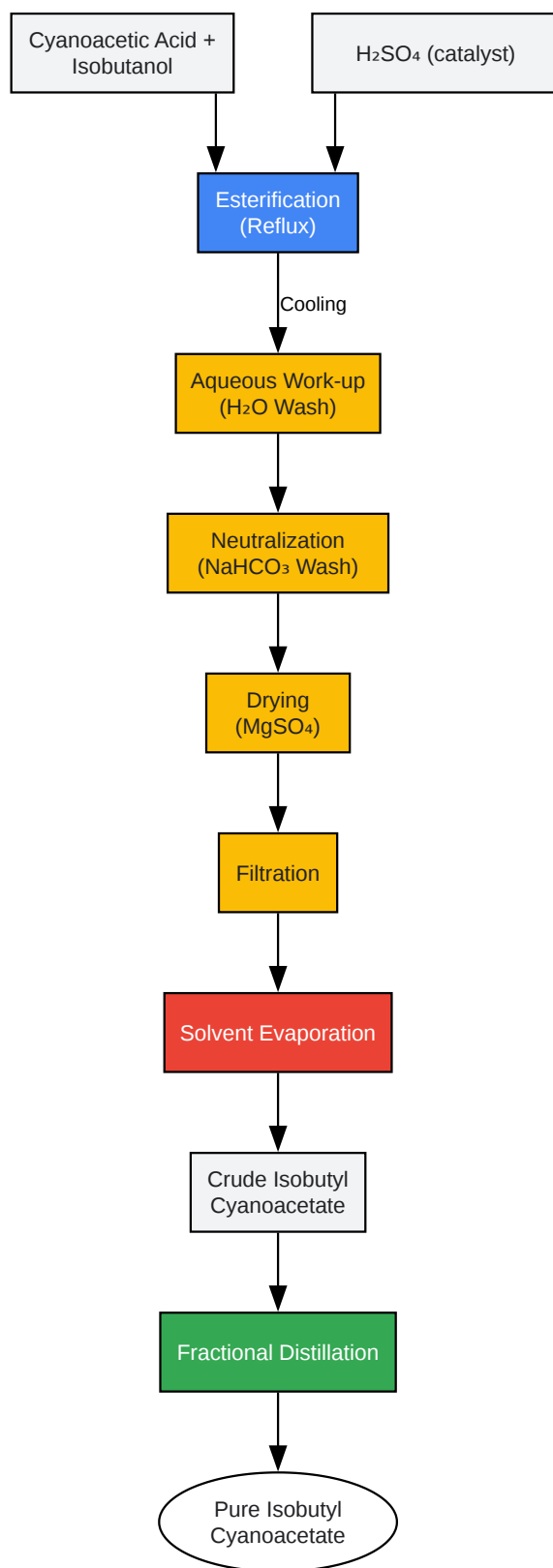
- Distillation flask
- Fractionating column
- Condenser
- Receiving flask
- Vacuum source (optional, for vacuum distillation)

Procedure:

- Apparatus Setup: Assemble the fractional distillation apparatus.
- Distillation: Heat the crude **isobutyl cyanoacetate** in the distillation flask. Collect the fraction that distills at the known boiling point of **isobutyl cyanoacetate** (112 °C at 16 mmHg or 223 °C at atmospheric pressure).^{[1][3]}
- Product Collection: Collect the purified **isobutyl cyanoacetate** in a clean, dry receiving flask.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for **isobutyl cyanoacetate**.



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Synthesis and Purification of **Isobutyl Cyanoacetate**.

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